molecular formula C11H10BrNO2 B1417119 Ethyl 3-bromo-5-cyano-4-methylbenzoate CAS No. 1807209-37-5

Ethyl 3-bromo-5-cyano-4-methylbenzoate

Cat. No.: B1417119
CAS No.: 1807209-37-5
M. Wt: 268.11 g/mol
InChI Key: ZMVPFDRZVUYPKU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to the benzene ring, along with an ethyl ester functional group. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.

Preparation Methods

The synthesis of Ethyl 3-bromo-5-cyano-4-methylbenzoate typically involves the bromination of 4-methylbenzoic acid, followed by the introduction of a cyano group and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a cyanide source such as sodium cyanide, and an acid catalyst for the esterification process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

Ethyl 3-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-methylbenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the development of potential drug candidates due to its structural features.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical applications, its effects are mediated through its interaction with biological targets, which may include enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyano-4-methylbenzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-4-cyano-5-methylbenzoate: Similar structure but with different positioning of the cyano and methyl groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-chloro-5-cyano-4-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-9(6-13)7(2)10(12)5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVPFDRZVUYPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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